molecular formula C18H19N3O3 B2763021 (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide CAS No. 1864003-43-9

(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide

Cat. No. B2763021
CAS RN: 1864003-43-9
M. Wt: 325.368
InChI Key: PXWMZQZRPPTOGP-NBALVOGESA-N
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Description

(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Heterocyclic Chemistry

Compounds related to the query have been synthesized through various methods including Aza-Diels-Alder reactions and reactions with 2H-azirines, which are crucial for developing asymmetric synthesis techniques and creating bicyclic amino acid derivatives. These methodologies provide fundamental insights into the synthesis of complex organic compounds with potential applications in pharmaceutical chemistry and material science (Waldmann & Braun, 1991).

Advanced Material Synthesis

Research has demonstrated the synthesis of novel macrocyclic and heterocyclic compounds, which are essential for the development of new materials with unique properties. For example, zinc(II) macrocyclic complexes have been studied for their structural and electronic properties, offering potential applications in catalysis and as functional materials (Keypour et al., 2003).

Antimicrobial Activity

Some derivatives carrying similar structural motifs have shown promising antimicrobial activities. These findings contribute to the search for new antimicrobial agents and underscore the importance of structural diversity in the development of compounds with potential therapeutic applications (Ghorab et al., 2017).

Synthetic Methodologies for Heterocyclic Compounds

The synthesis and structural elucidation of heterocyclic compounds, including the use of 2H-azirines and exploration of novel synthetic pathways, form a significant area of research. These studies are foundational for the development of new synthetic strategies in organic chemistry, with implications for drug design and material science (Obrecht & Heimgartner, 1987).

properties

IUPAC Name

(NE,13S,17R)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-20(2)11-19-18(22)21-17-13(10-24-21)9-23-15-8-7-12-5-3-4-6-14(12)16(15)17/h3-8,11,13,17H,9-10H2,1-2H3/b19-11+/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWMZQZRPPTOGP-NBALVOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)N1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide

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